molecular formula C25H26N2O3S B2801396 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 954709-19-4

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2801396
CAS No.: 954709-19-4
M. Wt: 434.55
InChI Key: XIJFSIMOOVEVHG-UHFFFAOYSA-N
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Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a propylsulfonyl group, a tetrahydroisoquinoline moiety, and a biphenyl carboxamide group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling step, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The propylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfonyl group can yield sulfone derivatives, while reduction of the carboxamide group can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific chemical properties are beneficial.

    Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-substituted tetrahydroisoquinolines and biphenyl carboxamides. Examples include:

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide
  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness

What sets N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. For instance, the propylsulfonyl group may provide enhanced stability or reactivity compared to methyl or ethyl analogs, while the biphenyl carboxamide moiety may offer distinct binding interactions with biological targets.

Properties

IUPAC Name

4-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-2-16-31(29,30)27-15-14-21-12-13-24(17-23(21)18-27)26-25(28)22-10-8-20(9-11-22)19-6-4-3-5-7-19/h3-13,17H,2,14-16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJFSIMOOVEVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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